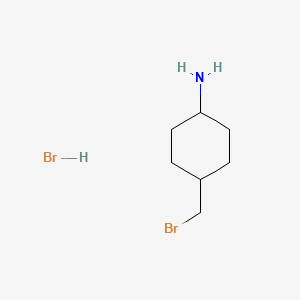![molecular formula C9H16ClNO3 B6607839 methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2839144-23-7](/img/structure/B6607839.png)
methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (MAM-7-OC-HCl) is an organic compound with a chemical formula of C9H17ClN2O3. It is a white crystalline powder that is soluble in water and ethanol. MAM-7-OC-HCl is a versatile compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and has been found to have a wide range of advantages and limitations for laboratory experiments.
科学研究应用
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a wide range of applications in scientific research. It has been used as a model compound for studying enzyme-catalyzed reactions, as a substrate for studying the mechanism of action of enzymes, and as a model compound for studying enzyme inhibition. It has also been used to study the structure and function of proteins, and as a tool for studying the structure-activity relationship of drugs. Additionally, it has been used in the study of the mechanism of action of drugs and the development of new drugs.
作用机制
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is an inhibitor of enzymes involved in the metabolism of nucleic acids. It inhibits the enzyme thymidylate synthase, which is involved in the synthesis of thymidine monophosphate, an essential component of DNA. It also inhibits the enzyme dihydrofolate reductase, which is involved in the synthesis of tetrahydrofolate, an essential component of the folate cycle. By inhibiting these enzymes, this compound can interfere with the synthesis of DNA and thus inhibit the growth of cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, to reduce inflammation, to inhibit the formation of blood clots, and to reduce the risk of stroke. Additionally, it has been found to reduce the risk of cardiovascular disease, to reduce the risk of type 2 diabetes, and to reduce the risk of obesity.
实验室实验的优点和局限性
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a stable compound, which makes it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water, which can limit its use in certain types of experiments. Additionally, it can be toxic in high concentrations, and its effects can vary depending on the concentration used.
未来方向
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a wide range of potential future directions. It could be used to study the structure-activity relationship of drugs, as a tool for drug discovery and development, and as a tool for studying enzyme inhibition. Additionally, it could be used to study the mechanism of action of drugs, as a tool for studying the structure and function of proteins, and as a tool for studying the biochemistry and physiology of cells. Finally, it could be used to study the effects of environmental toxins on cells and to develop new drugs for the treatment of cancer and other diseases.
合成方法
Methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is synthesized by the reaction of 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid with hydrochloric acid. The reaction is carried out in a two-step process, first with the acid and then with the hydrochloric acid. First, the acid is reacted with a base such as sodium hydroxide to form the amine salt of the acid. The amine salt is then reacted with hydrochloric acid to form the hydrochloride salt of the acid. The reaction is carried out at a temperature of approximately 80°C and the product is purified by recrystallization.
属性
IUPAC Name |
methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(6-10,13-9)3-5-9;/h2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMXDOOXZIQHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(O1)(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)
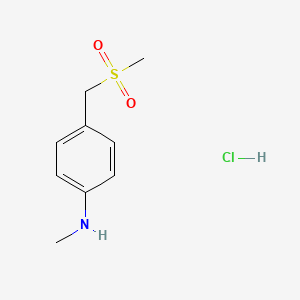


![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
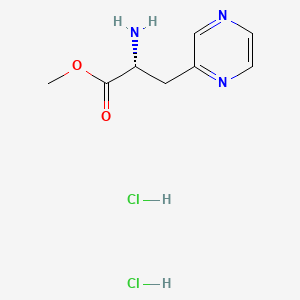
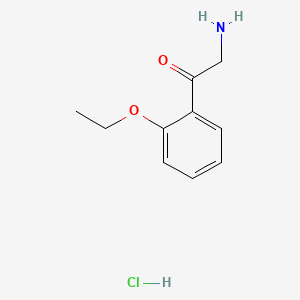

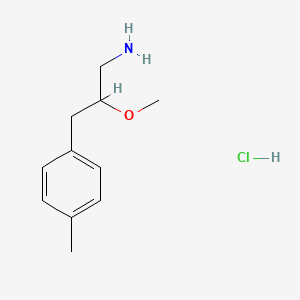


![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)

